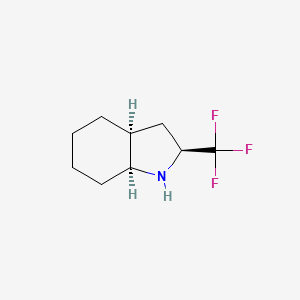

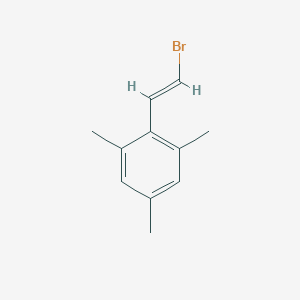

![molecular formula C24H21N3O2S2 B2680622 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide CAS No. 864860-05-9](/img/structure/B2680622.png)

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide” is a complex organic molecule. It is related to a class of compounds known as benzothiazoles . Benzothiazoles are heterocyclic compounds, containing both sulfur and nitrogen in a fused bicyclic system . They have been found to exhibit a wide range of biological activities, including anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the coupling of substituted 2-amino benzothiazoles with other compounds . In one example, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates were then treated with other reagents to yield the final benzothiazole derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms present in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions. For example, they can undergo C-C coupling reactions in the presence of palladium(0) to yield N-(6-arylbenzo[d]thiazol-2-yl)acetamides .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point of a compound can be determined using a melting point apparatus .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. Researchers have compared the inhibitory concentrations of these newly synthesized molecules with standard reference drugs. The structure-activity relationships of these benzothiazole derivatives, along with molecular docking studies, aim to identify potent inhibitors with enhanced anti-tubercular activity .

COX-1 Inhibition

The compound’s structure suggests potential interactions with cyclooxygenase-1 (COX-1), an enzyme involved in inflammation and pain pathways. Although its inhibitory activity is weaker than that of established COX-1 inhibitors, further exploration may reveal novel insights into COX-1 inhibition and its therapeutic implications .

Antimicrobial Potential

Certain derivatives of this compound have demonstrated antimicrobial activity. Specifically, compounds 1a and 1b exhibited good antimicrobial potential. Further investigations into their mechanisms of action and specific targets could provide valuable information for drug development .

Anti-Inflammatory and Analgesic Properties

Thiazoles, including benzothiazole derivatives, have been associated with anti-inflammatory and analgesic effects. The presence of a thiazolidinone ring in these compounds contributes to their activity. Researchers have observed greater anti-inflammatory and analgesic effects compared to reference compounds .

Drug Design and Optimization

The unique scaffold of this compound provides opportunities for drug design and optimization. Medicinal chemists can modify specific regions to enhance desired properties, such as bioavailability, selectivity, and pharmacokinetics.

Wirkmechanismus

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target they interact with. Some benzothiazole derivatives have been found to inhibit certain enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in neurological diseases like Alzheimer’s disease .

Zukünftige Richtungen

Benzothiazole derivatives have shown promise in various areas of medicinal chemistry, including the treatment of Alzheimer’s disease . Future research could focus on optimizing the structure of these compounds to enhance their biological activity, reduce potential side effects, and improve their pharmacokinetic properties. Additionally, further studies could explore their mechanism of action and potential applications in other areas of medicine.

Eigenschaften

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S2/c1-14-7-3-4-8-16(14)22(29)26-24-21(23-25-18-9-5-6-10-19(18)30-23)17-11-12-27(15(2)28)13-20(17)31-24/h3-10H,11-13H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZHXINWHOGJDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

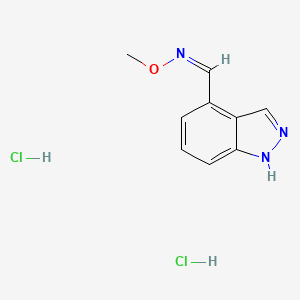

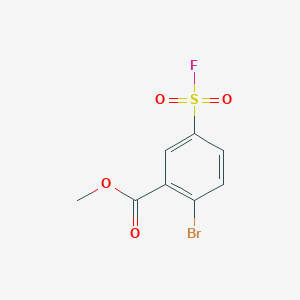

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2680547.png)

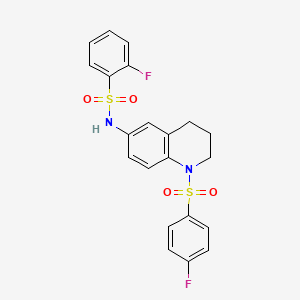

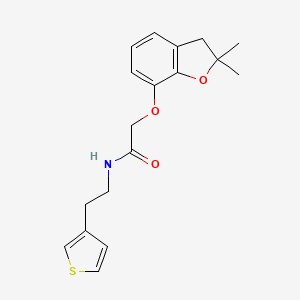

![5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2680548.png)

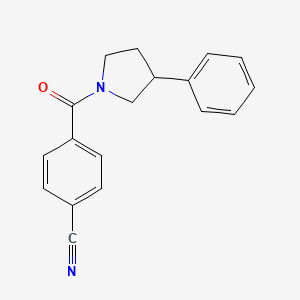

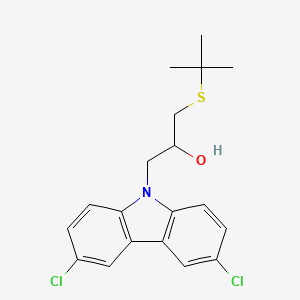

![N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680551.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2680560.png)

![N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide](/img/structure/B2680561.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2680562.png)